molecular formula C14H19NO3 B3094379 benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate CAS No. 1257303-72-2

benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate

Cat. No. B3094379
CAS RN: 1257303-72-2
M. Wt: 249.3 g/mol
InChI Key: FYIZIYCXUSGNLZ-OLZOCXBDSA-N
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Description

Benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1380486-16-7 . It has a molecular weight of 249.31 .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO3 . The InChI code is 1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The physical form of this compound is solid .

Scientific Research Applications

  • Enantioselective Synthesis for Potent CCR2 Antagonists
    Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a derivative of benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate, is utilized in the enantioselective synthesis of CCR2 antagonists, which are significant in treating conditions like multiple sclerosis and atherosclerosis. The synthesis involves key steps like iodolactamization for functionalization (Campbell et al., 2009).

  • Building Blocks in Natural Products and Bioactive Compounds Synthesis
    Chiral 3-hydroxycyclohexane-1-ones, related to this compound, serve as crucial building blocks in synthesizing natural products and bioactive compounds. Their synthesis poses challenges, but recent studies have shown efficient routes to achieve this using carbonyl reductases (Zhu et al., 2021).

  • New Antibacterial Agents Against Gram-Positive Bacteria
    Compounds like (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to this compound, show potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. This discovery is pivotal in developing new antibiotics (Liang et al., 2020).

  • Intramolecular Hydroamination and Hydroalkoxylation Catalysts
    Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, a relative of this compound, is used in Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation. These reactions are significant in organic synthesis, particularly in forming piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).

  • Benzoyl-CoA Pathway in Anaerobic Aromatic Metabolism
    Studies on benzoyl-CoA, an integral part of anaerobic aromatic metabolism, reveal insights into the reduction process to alicyclic compounds, a mechanism similar to this compound. This understanding is crucial in biochemistry and environmental science (Koch et al., 1993).

  • Antitubercular Agents with In Vitro and In Vivo Efficacy
    (3-Benzyl-5-hydroxyphenyl)carbamates, structurally akin to this compound, have shown significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds are promising in the development of new antitubercular agents (Cheng et al., 2019).

  • Synthesis of Carbocyclic Nucleosides
    The synthesis of carbocyclic nucleosides, which are important in medicinal chemistry, involves compounds related to this compound. These nucleosides have potential applications in antiviral therapies (Hřebabecký et al., 2006).

Safety and Hazards

The safety information available indicates that benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZIYCXUSGNLZ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151355
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750649-40-2
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750649-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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